Tylosin 3-Acetate D3
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Overview
Description
Tylosin 3-Acetate D3 is a stable isotope-labeled compound with the molecular formula C48H76D3NO18 and a molecular weight of 961.16 . It is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae . This compound is used primarily in scientific research as a reference material and for various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tylosin 3-Acetate D3 involves the incorporation of deuterium atoms into the tylosin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of tylosin, which is then acetylated to form Tylosin 3-Acetate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces fradiae to produce tylosin, followed by chemical modification to introduce the acetate and deuterium groups. The final product is purified and characterized to ensure its quality and isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Tylosin 3-Acetate D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Specific hydrogen atoms can be replaced with other atoms or groups, such as deuterium.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deacetylated forms of the compound .
Scientific Research Applications
Tylosin 3-Acetate D3 has a wide range of scientific research applications, including:
Mechanism of Action
Tylosin 3-Acetate D3, like other macrolide antibiotics, exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain and thereby inhibiting bacterial growth . This bacteriostatic effect is crucial in controlling bacterial infections and is the basis for its use in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Tylosin: The parent compound of Tylosin 3-Acetate D3, used widely as an antibiotic.
Tylvalosin: A derivative of tylosin with similar antibacterial properties.
Tilmicosin: Another macrolide antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of deuterium atoms allows for precise analytical studies and helps in understanding the pharmacokinetics and metabolism of tylosin and its derivatives .
Properties
Molecular Formula |
C48H79NO18 |
---|---|
Molecular Weight |
961.2 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1/i8D3 |
InChI Key |
SXJMWODQOMKONK-UGOLFBRUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1CC(=O)O[C@@H](C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
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